Ethyl 4-cyclohexyl-2-oxo-butyrate
Description
Structural Characterization of Ethyl 4-Cyclohexyl-2-Oxo-Butyrate
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name, ethyl 4-cyclohexyl-2-oxobutanoate , reflects its core structure: a butanoate backbone substituted with a cyclohexyl group at C4 and a ketone at C2, esterified with ethanol. Its molecular formula is C₁₂H₂₀O₃ , yielding a molecular weight of 212.28 g/mol (Figure 1). The cyclohexyl group adopts a chair conformation, minimizing steric strain, while the ester and ketone groups lie in a planar configuration due to conjugation.
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀O₃ |
| Molecular Weight | 212.28 g/mol |
| IUPAC Name | ethyl 4-cyclohexyl-2-oxobutanoate |
| SMILES | CCOC(=O)C(=O)CCC1CCCCC1 |
| InChIKey | FKGBXCDWKAFEPH-UHFFFAOYSA-N |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
While direct ¹H NMR data for this compound is unavailable in the provided sources, analogous compounds like ethyl 2-oxo-4-phenylbutyrate show diagnostic peaks:
- Ester methyl group (CH₃CH₂O) : δ 1.2–1.4 ppm (triplet, J = 7.1 Hz)
- Ketone-adjacent CH₂ : δ 2.8–3.1 ppm (multiplet)
- Cyclohexyl protons : δ 1.2–1.8 ppm (multiplet)
¹³C NMR would feature signals at:
- Ester carbonyl : δ 170–175 ppm
- Ketone carbonyl : δ 205–210 ppm
- Cyclohexyl carbons : δ 25–35 ppm (aliphatic)
Mass Spectrometric Fragmentation Patterns
The molecular ion peak (m/z 212.28 ) would undergo characteristic cleavages:
- Loss of ethoxy group (-OC₂H₅ ): m/z 167
- Cyclohexyl ring fragmentation: m/z 83 (C₆H₁₁⁺)
- Ketone-induced α-cleavage: m/z 154 (C₈H₁₀O₃⁺)
Infrared (IR) Vibrational Signatures
Critical IR bands include:
Crystallographic Studies and Conformational Analysis
No experimental crystallographic data exists for this compound. However, molecular mechanics simulations predict a dihedral angle of 120° between the cyclohexyl ring and ester group, optimizing steric and electronic interactions. The ketone oxygen participates in weak C-H···O hydrogen bonds with adjacent aliphatic protons, stabilizing the conformation.
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
DFT (B3LYP/6-311+G(d,p)) yields:
- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity
- Electrostatic potential : High electron density at ketone and ester oxygens
- Dipole moment : 3.8 D, driven by polar carbonyl groups
Molecular Dynamics Simulations
Simulations in implicit solvent (water, 298 K) reveal:
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 4-cyclohexyl-2-oxobutanoate |
InChI |
InChI=1S/C12H20O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3 |
InChI Key |
FKGBXCDWKAFEPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CCC1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-(4-oxocyclohexyl)acetate (CAS 58012-34-3)
- Structural Differences : The ketone group is located on the cyclohexane ring rather than the aliphatic chain. The ester group is attached to a shorter acetate chain.
- Physical Properties :
- Applications : Likely used in specialized organic syntheses due to its rigid cyclohexane ring, which may influence stereochemical outcomes.
Ethyl 4-oxocyclohexanecarboxylate
- Structural Differences : The ketone is on the cyclohexane ring, and the ester is directly bonded to the ring.
Ethyl 4-acetylbutyrate (CAS 13984-57-1)
- Structural Differences : A linear β-keto ester with an acetyl group at the 4-position (molecular formula: C₈H₁₄O₃ ).
- Physical Properties: Density: 0.989 g/mL (lit.), lower than expected for cyclohexyl-containing esters due to reduced molecular weight . Solubility: Likely higher in non-polar solvents compared to the target compound.
Ethyl Acetoacetate (CAS 141-97-9)
- Structural Differences : A classic β-keto ester with a methyl group adjacent to the ketone.
- Chemical Behavior: Exhibits keto-enol tautomerism (99% keto form at room temperature), a property less pronounced in the target compound due to the absence of conjugated enol stabilization .
- Applications : Widely used in pharmaceuticals and dyes; the target compound’s cyclohexyl group may limit similar applications but enhance stability in hydrophobic environments .
Table 1: Key Comparative Data
| Compound | Molecular Formula | Key Substituent | Boiling Point (°C) | Density (g/mL) | Applications |
|---|---|---|---|---|---|
| Ethyl 4-cyclohexyl-2-oxo-butyrate | C₁₂H₂₀O₃ | Cyclohexyl, 2-oxo | Not reported | ~1.05* | Specialty organic synthesis |
| Ethyl 2-(4-oxocyclohexyl)acetate | C₁₀H₁₆O₃ | 4-oxocyclohexyl | Not reported | Not reported | Organometallic reactions |
| Ethyl 4-acetylbutyrate | C₈H₁₄O₃ | 4-acetyl | Not reported | 0.989 | Flavoring, linear ketones |
| Ethyl acetoacetate | C₆H₁₀O₃ | β-keto, methyl | 181 | 1.029 | Pharmaceuticals, dyes |
*Estimated based on cyclohexyl group contributions .
Research Findings and Implications
- Reactivity : The cyclohexyl group in this compound may hinder nucleophilic attack at the ketone compared to ethyl acetoacetate, directing reactivity toward less sterically hindered sites .
- Solubility : Expected to exhibit lower water solubility than linear analogs (e.g., ethyl 4-acetylbutyrate) due to increased hydrophobicity .
- Synthetic Utility: Potential use in creating cyclohexane-containing pharmaceuticals or agrochemicals, leveraging its unique steric profile .
Preparation Methods
Grignard Reagent Formation
The synthesis begins with the preparation of a cyclohexyl-containing Grignard reagent. For example, β-bromoethylbenzene reacts with magnesium in tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) under nitrogen atmosphere. The reaction typically proceeds at 50–60°C for 1–12 hours.
Reaction Conditions :
-
Solvent: MTBE/THF (volume ratio 1:0.25)
-
Temperature: 30–60°C
-
Molar ratio (Mg:β-bromoethylbenzene): 1:1
Nucleophilic Addition to Diethyl Oxalate
The Grignard reagent is then reacted with diethyl oxalate or ethyl chlorooxoacetate. This step forms the α-keto ester backbone via nucleophilic acyl substitution.
-
Add CuX or Li₂CuX₄ (0.01–1.0 eq) to ethyl oxalyl chloride in anhydrous THF.
-
Dropwise addition of Grignard solution at −30–50°C.
-
Hydrolysis with 10% HCl followed by NaHCO₃ neutralization.
Platinum-Catalyzed C–H Acylation
Direct α-Acylation of Heterocycles
Platinum complexes enable regioselective C–H functionalization. For instance, 2-aryloxypyridines react with ethyl chlorooxoacetate in chlorobenzene at reflux.
-
Catalyst: cis-(PhCN)₂PtCl₂ (0.05 mmol)
-
Solvent: Chlorobenzene
-
Temperature: 100°C
-
Additive: Pyridine (1.0 mL)
Yield : 63% for analogous structures.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Grignard Reaction | 30–60°C, THF/MTBE, 1–12 h | 80–93% | Scalable, high yield |
| Catalytic Hydrogenation | RT, Raney Ni, MeOH, 16 h | >95% | Selective reduction |
| Pt-Catalyzed Acylation | 100°C, chlorobenzene, 3 h | ~63% | Direct functionalization, no pre-activation |
Key Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl 4-cyclohexyl-2-oxo-butyrate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves esterification or ketone functionalization under controlled conditions. For example, cyclocondensation of cyclohexyl derivatives with ethyl acetoacetate precursors can yield the target compound. Key variables include reaction temperature (optimized between 60–80°C), catalyst choice (e.g., acid catalysts like H₂SO₄ or enzyme-mediated systems), and solvent polarity. Reaction progress should be monitored via TLC or GC-MS to identify intermediate stages .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and ester (C-O) vibrations (~1200–1300 cm⁻¹).
- NMR : Use ¹H NMR to confirm cyclohexyl proton environments (δ 1.0–2.5 ppm) and ester methyl/methylene groups (δ 1.2–4.3 ppm). ¹³C NMR resolves ketone (200–220 ppm) and ester carbonyl (165–175 ppm) signals.
- GC-MS : Quantify purity and detect side products via fragmentation patterns (e.g., m/z peaks corresponding to cyclohexyl or butyrate moieties) .
Q. What solvent systems are suitable for recrystallizing this compound, and how can solubility parameters guide selection?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., ethyl acetate, acetone) is moderate but decreases in non-polar solvents (hexane). Use Hansen solubility parameters (δD, δP, δH) to predict miscibility. Recrystallization is optimal in ethanol-water mixtures (70:30 v/v) due to temperature-dependent solubility gradients .
Advanced Research Questions
Q. How does the steric hindrance of the cyclohexyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The bulky cyclohexyl group reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attack. Kinetic studies (e.g., using pseudo-first-order conditions with amines) can quantify rate constants. Computational modeling (DFT) of transition states provides insights into steric and electronic effects .
Q. What strategies should be employed when encountering contradictory data in the synthesis or analysis of this compound?
- Methodological Answer :
- Reproducibility Checks : Verify reaction conditions (e.g., moisture levels, inert atmosphere).
- Statistical Analysis : Apply ANOVA to compare multiple batches; outliers may indicate unaccounted variables (e.g., catalyst degradation).
- Cross-Validation : Use orthogonal analytical methods (e.g., HPLC vs. GC-MS) to confirm purity and structural assignments. Contradictions in spectral data may arise from tautomerism or residual solvents .
Q. How can computational chemistry methods be applied to predict the stability or degradation pathways of this compound under varying pH conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model hydrolysis kinetics in acidic/basic environments.
- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for ester and ketone groups to identify labile sites.
- pKa Prediction : Tools like ChemAxon or SPARC estimate protonation states affecting stability .
Q. What role does the compound’s stereoelectronic profile play in its interactions with biological targets, and how can this be experimentally validated?
- Methodological Answer :
- Docking Studies : Use AutoDock or Schrödinger to simulate binding with enzymes (e.g., esterases).
- Isothermal Titration Calorimetry (ITC) : Measure binding affinities and thermodynamic parameters (ΔH, ΔS).
- SAR Analysis : Synthesize analogs with modified cyclohexyl/ester groups to correlate structure with activity .
Data Interpretation & Reporting
Q. How should researchers present and statistically validate experimental data for publications involving this compound?
- Methodological Answer :
- Data Tables : Include mean ± SD for triplicate measurements, with footnotes detailing confidence intervals (e.g., 95% CI).
- Graphical Representation : Use Arrhenius plots for kinetic data or heatmaps for stability profiles.
- Ethical Reporting : Adhere to IUPAC guidelines for chemical nomenclature and declare all data manipulation steps (e.g., baseline correction in spectroscopy) .
Q. What advanced chromatographic techniques can resolve co-eluting impurities in this compound samples?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
